

# CAS number and molecular structure of methyl isoquinoline-6-carboxylate

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## Compound of Interest

Compound Name: Methyl isoquinoline-6-carboxylate

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## Methyl Isoquinoline-6-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl isoquinoline-6-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structural features, and synthetic pathways. While detailed experimental protocols and extensive biological activity data are not widely available in peer-reviewed literature, this guide summarizes the current state of knowledge to support further research and development efforts.

## Compound Identification and Molecular Structure

**Methyl isoquinoline-6-carboxylate** is an ester derivative of isoquinoline-6-carboxylic acid. Its fundamental properties are summarized in the table below.

Identifier	Value	Reference
CAS Number	173089-82-2	[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	187.19 g/mol	
Canonical SMILES	<chem>COC(=O)C1=CC2=C(C=C1)C=NC=C2</chem>	[2]
InChI	InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3	[2]
InChIKey	UVPWZEOLHRROQK-UHFFFAOYSA-N	[2]

## Physicochemical and Spectroscopic Data

Detailed experimental physicochemical and spectroscopic data for **methyl isoquinoline-6-carboxylate** are limited in publicly accessible databases. The following table includes predicted data and data reported in patent literature. Caution is advised with the reported <sup>1</sup>H NMR data as the multiplicities and integrations may contain inconsistencies.

Property	Data	Source
Predicted XlogP	2.1	[2]
Predicted Collision Cross Section ([M+H] <sup>+</sup> )	137.1 Å <sup>2</sup>	[2]
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	δ 9.33 (s, 1H), 8.62 (d, J=2 Hz, 1H), 8.58 (s, 2H), 8.18 (dd, J <sub>1</sub> =2 Hz, J <sub>2</sub> =8 Hz, 1H), 8.05 (d, J=2 Hz, 1H)	[3]

Note: The provided <sup>1</sup>H NMR data from the patent literature should be verified experimentally.

# Synthesis of Methyl Isoquinoline-6-carboxylate

A synthetic route for **methyl isoquinoline-6-carboxylate** has been described in patent literature, starting from 6-bromoisoquinoline. The following protocol is an interpretation of the described method.

## Experimental Protocol: Synthesis from 6-Bromoisoquinoline

This synthesis is a two-step process involving a palladium-catalyzed carbonylation followed by esterification.

### Step 1: Synthesis of Isoquinoline-6-carboxylic acid

- **Reaction Setup:** In a suitable reaction vessel, dissolve 6-bromoisoquinoline and sodium acetate (1.3 equivalents) in a 1:1 mixture of DMF and methanol.
- **Catalyst Addition:** Add a catalytic amount of  $\text{Pd}(\text{OAc})_2$  and  $\text{PPh}_3$  to the solution.
- **Carbonylation:** Pressurize the vessel with carbon monoxide (3 bar) and heat the reaction mixture to 95-105 °C.
- **Reaction Monitoring:** Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
- **Work-up:** After cooling, filter the reaction mixture. The filtrate can be concentrated and the residue dissolved in ethyl acetate, washed with water, dried, and concentrated.

### Step 2: Esterification to **Methyl Isoquinoline-6-carboxylate**

The direct synthesis of the methyl ester is also alluded to in the patent by using methanol as a solvent in the carbonylation step.<sup>[3]</sup> A standard esterification of the resulting carboxylic acid can also be performed.

- **Esterification:** Dissolve the crude isoquinoline-6-carboxylic acid in methanol.
- **Acid Catalyst:** Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

- Reaction: Heat the mixture to reflux and monitor for the completion of the reaction.
- Isolation: After completion, neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the product with a suitable organic solvent.
- Purification: The crude product can be purified by column chromatography on silica gel.

## Biological Activity

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5][6] However, specific biological activity studies for **methyl isoquinoline-6-carboxylate** are not extensively reported in the scientific literature. The functionalization at the C-6 position with a carboxamide group, a close analog of the methyl ester, has been noted as a key interaction point with biological targets.[7] This suggests that **methyl isoquinoline-6-carboxylate** could serve as a valuable intermediate for the synthesis of biologically active compounds or as a candidate for biological screening itself.

## Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of isoquinoline-6-carbaldehyde, which involves **methyl isoquinoline-6-carboxylate** as a key intermediate as described in patent CN104370813A.



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Caption: Synthetic pathway to Isoquinoline-6-carbaldehyde.

This guide serves as a foundational resource for professionals engaged in research and development involving **methyl isoquinoline-6-carboxylate**. Further experimental validation of

the presented data is encouraged to facilitate its application in drug discovery and materials science.

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- To cite this document: BenchChem. [CAS number and molecular structure of methyl isoquinoline-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068428#cas-number-and-molecular-structure-of-methyl-isoquinoline-6-carboxylate]

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